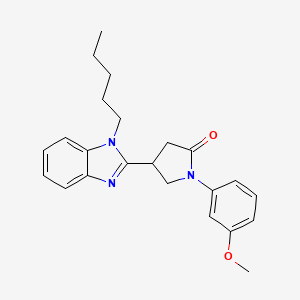

1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

Description

1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one (CAS RN: 847365-19-9) is a pyrrolidin-2-one derivative featuring a benzimidazole moiety substituted with a pentyl chain at the N1 position and a 3-methoxyphenyl group at the pyrrolidinone N1 position . The benzimidazole core contributes to aromatic stacking interactions, while the methoxy and pentyl groups influence lipophilicity and bioavailability, making it a candidate for drug discovery programs targeting receptors or enzymes requiring hydrophobic interactions.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-3-4-7-13-25-21-12-6-5-11-20(21)24-23(25)17-14-22(27)26(16-17)18-9-8-10-19(15-18)28-2/h5-6,8-12,15,17H,3-4,7,13-14,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAIJUHXNAPKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Attachment of the pentyl group: This step involves alkylation of the benzimidazole core with a pentyl halide in the presence of a base.

Formation of the pyrrolidinone ring: This can be done by reacting the intermediate with a suitable pyrrolidinone precursor under appropriate conditions.

Introduction of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the pyrrolidinone ring, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Methoxy Position: 1-(4-Methoxyphenyl) Analog (): Replacing the 3-methoxy group with a 4-methoxy substituent alters electronic distribution and steric effects. Trifluoromethyl Substitution (): The compound 1-[3-(trifluoromethyl)phenyl]-4-{1-[2-(4-methoxyphenoxy)ethyl]-benzimidazol-2-yl}pyrrolidin-2-one introduces a strong electron-withdrawing group. The trifluoromethyl group increases metabolic stability and may enhance selectivity for hydrophobic binding pockets .

Benzimidazole Chain Modifications

- Pentyl vs. Fluorobenzyl Chains: The pentyl chain in the target compound () provides flexibility and moderate hydrophobicity. In contrast, 4-[1-(2-fluorobenzyl)-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one () incorporates a fluorinated benzyl group, which enhances electronegativity and may improve CNS penetration due to increased lipophilicity . Phenoxypropyl Substituents (): Compounds like 1-(3-methylphenoxy)propyl-substituted benzimidazoles () introduce ether linkages, improving solubility while maintaining aromatic interactions .

Pharmacological Activity Comparisons

- Antioxidant Activity :

- Pyrrolidin-2-one derivatives with thioxo-oxadiazole substituents () exhibit antioxidant activity 1.35–1.5 times higher than ascorbic acid in DPPH assays. While the target compound lacks these groups, its methoxyphenyl moiety may contribute to radical scavenging via electron donation, though direct activity data are unavailable .

- Cardiovascular Effects: Pyrrolidin-2-one derivatives with piperazine side chains (e.g., S-61 and S-73 in ) demonstrate α1-adrenolytic and antiarrhythmic properties. The pentylbenzimidazole group in the target compound may favor interactions with different receptor subtypes, such as serotonin or dopamine receptors, due to its bulkier hydrophobic substituent .

Data Table: Structural and Functional Attributes of Comparable Compounds

Biological Activity

1-(3-Methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

- Molecular Formula : C22H26N4O

- Molecular Weight : 362.47 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has shown that derivatives of benzimidazole, similar to the compound in focus, exhibit significant anticancer properties. For instance, studies indicate that compounds with structural similarities can inhibit the proliferation of various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.3 | |

| Compound B | MDA-MB453 | 29.1 | |

| This compound | TBD | TBD | TBD |

The specific IC50 values for this compound have not been conclusively established in the literature; however, its structural analogs suggest promising anticancer potential.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various bacterial strains. Research indicates that similar compounds demonstrate significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 200 µg/mL | |

| Escherichia coli | 400 µg/mL |

These findings suggest that the compound may possess antimicrobial properties that warrant further investigation.

Neuroprotective Effects

Neuroprotective properties are critical in the context of neurodegenerative diseases. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease.

Case Studies

A notable study involved the synthesis and evaluation of various pyrrolidine derivatives for their biological activity. The findings indicated that modifications in the substituents significantly influenced the biological efficacy of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.